Home > Products > Screening Compounds P143620 > 4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide -

4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Catalog Number: EVT-3851938
CAS Number:
Molecular Formula: C21H18N4O2
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Methoxy-N-[3-(2-methyl-2H-pyrazol-3-yl)-4-(2-morpholin-4-yl-ethoxy)-phenyl]-benzamide

Compound Description: 3-methoxy-N-[3-(2-methyl-2H-pyrazol-3-yl)-4-(2-morpholin-4-yl-ethoxy)-phenyl]-benzamide and its pharmacologically acceptable salts are highlighted in a patent for their potential in treating disorders associated with the serotonin 5-HT2A receptor. [ [] ] The patent focuses on specific solvates of the compound and pharmaceutical compositions containing them.

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

Compound Description: JTE907 is a carboxamide compound classified as an inverse agonist for the CB2 cannabinoid receptor in adenylyl cyclase assays. [ [] ] Interestingly, it exhibits low efficacy agonist activity in arrestin recruitment assays, demonstrating functional selectivity at the CB2 receptor.

Relevance: Though structurally distinct from 4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide, JTE907 is relevant as it exemplifies the concept of functional selectivity in drug action. [ [] ] Both compounds belong to the broad category of carboxamide derivatives and demonstrate activity at specific receptor targets. The study highlights the importance of evaluating compounds across multiple signaling pathways to fully understand their pharmacological profile, as structurally diverse compounds like JTE907 and 4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide can interact with similar target classes (like GPCRs) but elicit different functional responses. []

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). [ [, , ] ] CPPHA enhances the effects of glutamate and other mGluR5 agonists without exhibiting any intrinsic agonist activity. This allosteric modulation makes CPPHA a potentially valuable tool for studying mGluR5 function and developing novel therapeutics for central nervous system disorders.

Relevance: CPPHA is relevant to 4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide due to the shared benzamide core structure. [ [, , ] ] Both compounds possess a benzamide moiety, although CPPHA also features a unique isoindoline-1,3-dione substituent. This structural similarity places them within the broader category of benzamide derivatives, which are frequently explored in medicinal chemistry for their diverse biological activities. Furthermore, the research on CPPHA highlights the therapeutic potential of targeting specific receptor subtypes, like mGluR5, which may be relevant for investigating the biological effects of 4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide. [ , , ]

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a highly potent analog of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), acting as a positive allosteric modulator of mGluR5. [ [, ] ] This compound exhibits selectivity for mGluR5 over mGluR1, making it a valuable tool for investigating the specific roles of mGluR5 in the central nervous system.

Relevance: Like 4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide, VU-29 contains a benzamide core structure. [ [, ] ] Both compounds belong to the class of benzamide derivatives, which are often associated with diverse biological activities. This shared structural feature, despite differences in their specific substituents, suggests the potential for overlapping pharmacological profiles. The research on VU-29, particularly its selectivity for mGluR5, highlights the possibility of investigating the interactions of 4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide with this receptor subtype. [ , ]

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71, an analog of CDPPB, acts as a positive allosteric modulator, showing selectivity for mGluR1 over mGluR5. [ [] ] VU-71's ability to enhance mGluR1 activity without directly activating the receptor makes it a valuable pharmacological tool for studying mGluR1 signaling and exploring its therapeutic potential.

Relevance: VU-71 is structurally similar to 4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide, sharing the benzamide core structure. [ [] ] Both compounds belong to the benzamide derivative class and exhibit activity at metabotropic glutamate receptors, albeit with different subtype selectivities. The research on VU-71 suggests the importance of investigating the potential interactions of 4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide with different mGluR subtypes, especially given the demonstrated activity of structurally related compounds like VU-71 at mGluR1. [ ]

Properties

Product Name

4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

IUPAC Name

4-methoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C21H18N4O2/c1-14-12-19-20(24-25(23-19)16-6-4-3-5-7-16)13-18(14)22-21(26)15-8-10-17(27-2)11-9-15/h3-13H,1-2H3,(H,22,26)

InChI Key

GEBXTKWOYFBQAG-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.